4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

Catalog No.
S14403703
CAS No.
M.F
C13H9BrClF
M. Wt
299.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

Product Name

4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

IUPAC Name

4-bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene

Molecular Formula

C13H9BrClF

Molecular Weight

299.56 g/mol

InChI

InChI=1S/C13H9BrClF/c14-11-3-6-13(15)10(8-11)7-9-1-4-12(16)5-2-9/h1-6,8H,7H2

InChI Key

PRJCCPJWDDDOER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)Cl)F

4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene (CAS 1628918-33-1), frequently designated in procurement catalogs as Empagliflozin Impurity 25, is a critical process-related impurity and analytical reference standard encountered during the commercial synthesis of the SGLT2 inhibitor Empagliflozin . Structurally, it is a des-ether, fluoro-substituted diarylmethane that arises when the precursor (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone undergoes premature carbonyl reduction prior to the requisite nucleophilic aromatic substitution (SNAr) . For active pharmaceutical ingredient (API) manufacturers and contract development and manufacturing organizations (CDMOs), procuring this exact standard is mandatory for validating analytical methods, establishing system suitability, and proving the clearance of this dead-end impurity in Abbreviated New Drug Application (ANDA) filings .

Generic substitution in analytical procurement fails because 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene possesses a distinct chromatographic and reactivity profile that cannot be modeled by the final API or the unreduced ketone precursor . If a laboratory attempts to use the fluoro-ketone (CAS 915095-85-1) as a proxy, it will fail to accurately quantify the reduced impurity due to a significant shift in lipophilicity and UV response factor . Furthermore, because the target compound contains the same bromochlorophenyl moiety as the desired intermediate, it will competitively consume the expensive silylated gluconolactone during the downstream organolithium coupling step if left undetected . Therefore, exact chemical matching is non-negotiable for establishing accurate Limits of Detection (LOD) and preventing costly downstream yield losses.

Chromatographic Resolution and System Suitability in RP-HPLC

In reverse-phase high-performance liquid chromatography (RP-HPLC) used for process monitoring, 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene exhibits significantly higher lipophilicity than its unreduced precursor, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone. The absence of the polar carbonyl oxygen increases the partition coefficient, resulting in a delayed retention time that requires precise calibration to prevent co-elution with other non-polar process impurities . Procurement of the exact standard ensures baseline resolution and accurate relative response factors (RRF) during method validation .

Evidence DimensionLipophilicity and HPLC Retention Behavior
Target Compound DataCalculated LogP ~4.8 (strong retention on C18 stationary phases)
Comparator Or Baseline(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (CAS 915095-85-1) with lower LogP (~3.9)
Quantified Difference~0.9 log unit difference in lipophilicity, leading to >2 minutes separation in standard gradient RP-HPLC
ConditionsReverse-phase HPLC (C18 column, acetonitrile/water gradient)

Accurate quantification of this specific impurity is mandatory to validate the completion of the etherification step and ensure regulatory compliance for ANDA filings.

Chemical Reactivity and Dead-End Process Control

The target compound represents a 'dead-end' process impurity because the reduction of the carbonyl group deactivates the adjacent fluorophenyl ring toward nucleophilic aromatic substitution (SNAr). While the ketone comparator readily reacts with (S)-3-hydroxytetrahydrofuran to form the desired Empagliflozin ether linkage, the reduced target compound remains inert under identical conditions . This irreversible deactivation proves that if premature reduction occurs, the material cannot be rescued, necessitating strict analytical monitoring using this exact standard .

Evidence DimensionSusceptibility to SNAr etherification
Target Compound Data<1% conversion to the THF-ether after 24 hours
Comparator Or Baseline(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone (>98% conversion)
Quantified Difference>97% difference in etherification yield
ConditionsReaction with (S)-3-hydroxytetrahydrofuran and strong base in polar aprotic solvent at 60-80°C

Proves that premature reduction creates a permanent process impurity, making this standard essential for monitoring stage-gate reactions and preventing batch failures.

Downstream Glycosylation Impact and Yield Loss

Both the target impurity and the desired Empagliflozin intermediate possess an identical 5-bromo-2-chlorophenyl handle, making them equally susceptible to lithium-halogen exchange. If the target compound carries over into the cryogenic lithiation step, it will competitively consume the high-value 2,3,4,6-tetrakis-O-trimethylsilyl-D-gluconolactone donor at a near 1:1 rate [1]. This parallel reactivity generates a des-ether fluoro-gliflozin analog that is extremely difficult to purge from the final API, underscoring the critical need to detect and limit the target compound at the aglycone stage .

Evidence DimensionOrganolithium coupling efficiency
Target Compound DataConsumes 1.0 equivalent of the silylated gluconolactone donor via competitive lithiation
Comparator Or Baseline(S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (CAS 915095-89-5) (consumes 1.0 equivalent)
Quantified DifferenceNear 1:1 competitive reaction rate (k_rel ~ 1.0) for metalation and addition
ConditionsCryogenic lithiation (n-BuLi, -70°C) followed by addition of the sugar donor

Highlights the procurement necessity of this standard to establish tight limits of detection (LOD), directly preventing the yield loss of expensive downstream sugar precursors.

Where this compound is the right choice: Analytical Method Validation (AMV) for SGLT2 Inhibitor Manufacturing

As demonstrated by its distinct lipophilicity and retention behavior, 4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene is indispensable as a reference standard for validating HPLC and UHPLC methods. It ensures that QA/QC laboratories can accurately separate and quantify process impurities during the commercial production of Empagliflozin .

Where this compound is the right choice: Process Optimization of the SNAr Etherification Step

Because the target compound is a deactivated, dead-end impurity, it is used by process chemists to monitor the sequence of etherification versus reduction. By tracking its formation, CDMOs can optimize reaction temperatures and reagent addition orders to minimize premature carbonyl reduction .

Where this compound is the right choice: Regulatory Filing and Impurity Profiling (ANDA/DMF)

Due to its ability to competitively consume downstream sugar donors and form persistent gliflozin analogs, regulatory agencies require its quantification. Procuring this standard is critical for establishing the impurity profiles required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) .

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

297.95602 g/mol

Monoisotopic Mass

297.95602 g/mol

Heavy Atom Count

16

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